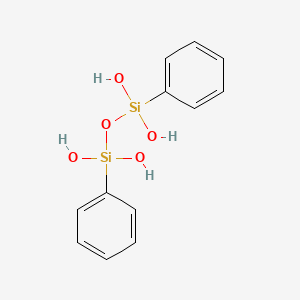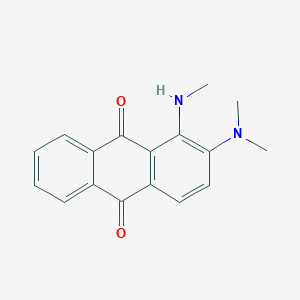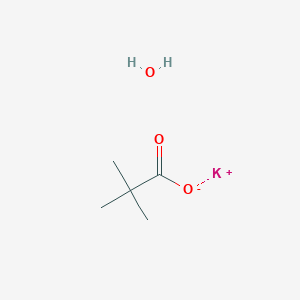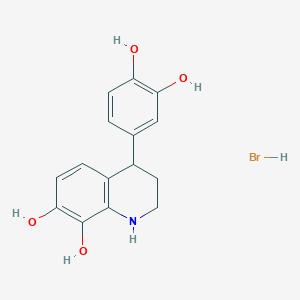
4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol hbr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydroquinoline core with multiple hydroxyl groups, making it a subject of interest in both synthetic chemistry and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine under acidic conditions, followed by cyclization and subsequent bromination to yield the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and consistency in large-scale production .
化学反応の分析
Types of Reactions
4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the tetrahydroquinoline ring.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction may produce fully saturated tetrahydroquinoline compounds .
科学的研究の応用
4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
作用機序
The mechanism of action of 4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups enable it to participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. Its effects on enzymes and receptors are subjects of ongoing research, with studies indicating its role in modulating neurotransmitter systems and inflammatory responses .
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
3,4-Dihydroxybenzylamine: An analog of dopamine, used in biochemical research.
4-(3’,4’-Dihydroxyphenyl)thiazole derivatives: Known for their antiradical and antibacterial activities.
Uniqueness
4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. Its multiple hydroxyl groups enhance its reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C15H16BrNO4 |
|---|---|
分子量 |
354.20 g/mol |
IUPAC名 |
4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol;hydrobromide |
InChI |
InChI=1S/C15H15NO4.BrH/c17-11-3-1-8(7-13(11)19)9-5-6-16-14-10(9)2-4-12(18)15(14)20;/h1-4,7,9,16-20H,5-6H2;1H |
InChIキー |
OIUFTEKMWFMQJR-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1C3=CC(=C(C=C3)O)O)C=CC(=C2O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



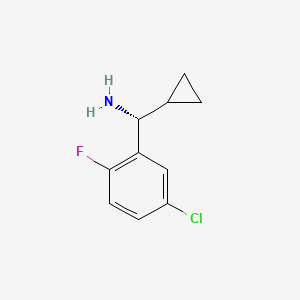
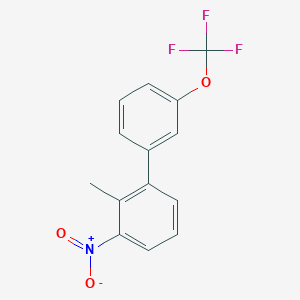
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
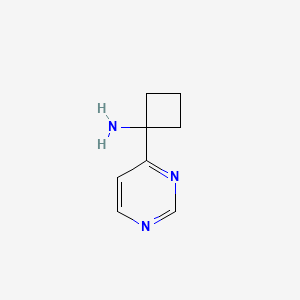
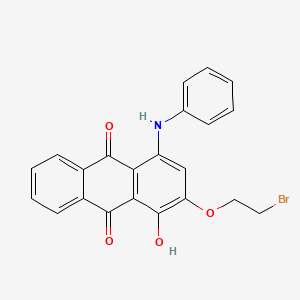
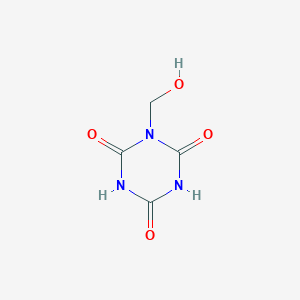
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)

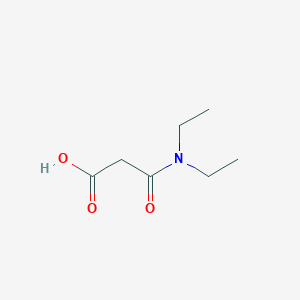
![1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)
